REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9]C)[C:6]([I:11])=[CH:5][N:4]=1.[OH-].[Na+]>CO>[I:11][C:6]1[C:7](=[O:9])[NH:8][C:3]([O:2][CH3:1])=[N:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C(=N1)OC)I
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted to 25 ml with water and neutralized to ph ˜6 with 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×10 ml), methanol (2×10 ml) and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(NC(=NC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |